molecular formula C19H21N5O3 B2439645 2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034286-31-0

2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2439645
CAS RN: 2034286-31-0
M. Wt: 367.409
InChI Key: WZKLZLUEUUKXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have developed efficient, microwave-mediated synthesis techniques for benzothiazole- and benzimidazole-based heterocycles, showcasing the utility of related compounds as versatile building blocks in organic synthesis. These methods enable the construction of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, among others, demonstrating the compound's role in facilitating the synthesis of complex heterocyclic structures (Darweesh et al., 2016).

  • Another study focused on the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, highlighting the compound's potential in generating heterocyclic derivatives with significant biological activities (Abdel‐Aziz et al., 2008).

Potential Biological Activities

  • The synthesis and characterization of novel compounds, including 2-(benzo[d]oxazol-2-ylthio) derivatives, have been explored for their potential antitubercular activities. These studies involve the design, synthesis, and biological evaluation of compounds, providing insights into their mechanism of action and potential therapeutic applications (Venugopal et al., 2020).

  • Additionally, research into the synthesis of diheteroaryl thienothiophene derivatives and their treatment with various nucleophiles to generate bis-pyrimidine, bis-pyrazole, and other derivatives showcases the application of these compounds in synthesizing molecules with potential antimicrobial and anticancer properties (Mabkhot et al., 2011).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-23(2)17-10-20-11-18(21-17)26-13-7-8-24(12-13)19(25)9-15-14-5-3-4-6-16(14)27-22-15/h3-6,10-11,13H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKLZLUEUUKXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

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